4'-Bromo-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position and a carboxamide group at the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-[1,1’-biphenyl]-4-carboxamide typically involves the bromination of biphenyl followed by the introduction of the carboxamide group. One common method involves the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated biphenyl is then reacted with an amide source, such as ammonia or an amine, to form the carboxamide group .
Industrial Production Methods
Industrial production of 4’-Bromo-[1,1’-biphenyl]-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl without the bromine atom.
Scientific Research Applications
4’-Bromo-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4’-Bromo-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and carboxamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Lacks the carboxamide group, making it less versatile in certain applications.
4-Iodobiphenyl: Contains an iodine atom instead of bromine, which can influence its reactivity and applications.
4-Biphenylboronic acid: Contains a boronic acid group, offering different reactivity and applications
Uniqueness
4’-Bromo-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both bromine and carboxamide groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C13H10BrNO |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
4-(4-bromophenyl)benzamide |
InChI |
InChI=1S/C13H10BrNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16) |
InChI Key |
VIFVIGININXUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.